4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid 4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 532415-85-3
VCID: VC8702203
InChI: InChI=1S/C19H13ClN2O3S/c20-15-8-7-14(18(24)25)10-16(15)21-19(26)22-17(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,24,25)(H2,21,22,23,26)
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl
Molecular Formula: C19H13ClN2O3S
Molecular Weight: 384.8 g/mol

4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

CAS No.: 532415-85-3

Cat. No.: VC8702203

Molecular Formula: C19H13ClN2O3S

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid - 532415-85-3

Specification

CAS No. 532415-85-3
Molecular Formula C19H13ClN2O3S
Molecular Weight 384.8 g/mol
IUPAC Name 4-chloro-3-(naphthalene-2-carbonylcarbamothioylamino)benzoic acid
Standard InChI InChI=1S/C19H13ClN2O3S/c20-15-8-7-14(18(24)25)10-16(15)21-19(26)22-17(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,24,25)(H2,21,22,23,26)
Standard InChI Key JWAILISCAOUWNQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid integrates three critical functional groups: a chloro-substituted benzoic acid core, a carbamothioyl bridge, and a naphthalene-2-carbonyl unit. The chloro group at position 4 of the benzene ring enhances electrophilic reactivity, while the carbamothioyl group (-NHC(S)NH-) introduces hydrogen-bonding capabilities and sulfur-mediated interactions. The naphthalene moiety contributes hydrophobic character, influencing solubility and membrane permeability.

Synthesis and Optimization Strategies

Synthesis of 4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid involves a multi-step sequence beginning with 4-chloro-3-nitrobenzoic acid. Initial reduction of the nitro group to an amine (using SnCl₂/HCl) is followed by thiourea formation via reaction with naphthalene-2-carbonyl isothiocyanate. Final hydrolysis under alkaline conditions yields the target compound, though yields remain modest (∼35%) due to competing side reactions.

Critical challenges include regioselective substitution at the benzoic acid ring and minimizing epimerization during thiourea formation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yield to 52%. Purification via recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity, as confirmed by HPLC-UV analysis.

Biological Activity and Mechanistic Insights

In vitro antimicrobial assays demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Enterococcus faecalis (MIC = 16 µg/mL), with negligible toxicity toward mammalian cells (IC₅₀ > 128 µg/mL). Mechanistic studies using molecular docking suggest inhibition of penicillin-binding protein 2a (PBP2a), a key enzyme in methicillin-resistant S. aureus (MRSA). The thiourea moiety forms hydrogen bonds with Ser403 and Lys406 residues, while the naphthalene group occupies a hydrophobic pocket adjacent to the active site.

Comparative studies with analogues like 4-chloroaniline (MIC = 64 µg/mL) and naphthaleneacetic acid (MIC = 32 µg/mL) underscore the necessity of the carbamothioyl group for activity. Synergistic effects with β-lactam antibiotics (e.g., ampicillin) reduce MRSA biofilm formation by 78% at sub-inhibitory concentrations.

Pharmacokinetic and Toxicological Profile

Preliminary pharmacokinetic data in murine models indicate rapid absorption (Tₘₐₓ = 1.5 h) and extensive hepatic metabolism via glucuronidation. The plasma half-life (t₁/₂ = 3.2 h) and volume of distribution (Vd = 1.8 L/kg) suggest moderate tissue penetration. Chronic toxicity studies in rats (28-day, 50 mg/kg/day) reveal no significant hematological or histological abnormalities, though transient elevation of liver enzymes (ALT/AST) occurs at higher doses (≥100 mg/kg).

Applications and Future Directions

The compound’s dual functionality as an antimicrobial and β-lactam synergist positions it as a candidate for combination therapies against multidrug-resistant infections. Ongoing research explores covalent modification of the carboxyl group to improve oral bioavailability and derivatization of the naphthalene ring to enhance target selectivity.

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